molecular formula C7H11N3O B3025469 N-(2,5-dimethylpyrazol-3-yl)acetamide CAS No. 75092-37-4

N-(2,5-dimethylpyrazol-3-yl)acetamide

Cat. No. B3025469
Key on ui cas rn: 75092-37-4
M. Wt: 153.18 g/mol
InChI Key: SOEINDPDOWSEPB-UHFFFAOYSA-N
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Patent
US09040558B2

Procedure details

Pyridine (7.1 mL, 90 mmol) was added to a solution of 2,5-dimethyl-2H-pyrazol-3-ylamine (10 g, 90 mmol) in acetic anhydride (46 mL) at 0° C. and the resulting mixture was stirred at room temperature for 30 min. The solvent was removed under vacuum to yield the title compound as a brownish liquid (13.7 g), yield: 100%.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][N:8]1[C:12]([NH2:13])=[CH:11][C:10]([CH3:14])=[N:9]1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[CH3:7][N:8]1[C:12]([NH:13][C:15](=[O:17])[CH3:16])=[CH:11][C:10]([CH3:14])=[N:9]1

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
CN1N=C(C=C1N)C
Name
Quantity
46 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(C=C1NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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